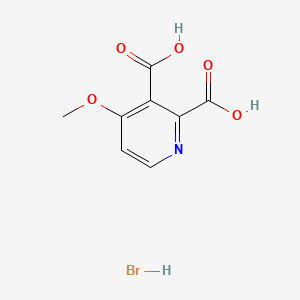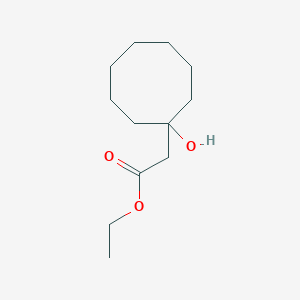
4-Methoxypyridine-2,3-dicarboxylicacidhydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxypyridine-2,3-dicarboxylic acid hydrobromide is a chemical compound with the molecular formula C8H8BrNO5 and a molecular weight of 278.05 It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxypyridine-2,3-dicarboxylic acid hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydrobromide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formylpyridine-2,3-dicarboxylic acid .
Applications De Recherche Scientifique
4-Methoxypyridine-2,3-dicarboxylic acid hydrobromide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-methoxypyridine-2,3-dicarboxylic acid hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxypyridine-2-carboxylic acid: Similar structure but lacks the second carboxylic acid group and hydrobromide.
Pyridine-2,3-dicarboxylic acid: Similar structure but lacks the methoxy group.
4-Bromopyridine-2,3-dicarboxylic acid: Similar structure but has a bromine atom instead of a methoxy group.
Propriétés
Formule moléculaire |
C8H8BrNO5 |
|---|---|
Poids moléculaire |
278.06 g/mol |
Nom IUPAC |
4-methoxypyridine-2,3-dicarboxylic acid;hydrobromide |
InChI |
InChI=1S/C8H7NO5.BrH/c1-14-4-2-3-9-6(8(12)13)5(4)7(10)11;/h2-3H,1H3,(H,10,11)(H,12,13);1H |
Clé InChI |
SWWHTDYENGUHNU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=NC=C1)C(=O)O)C(=O)O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-{[(Benzyloxy)carbonyl]amino}-5-fluorobenzoic acid](/img/structure/B15326198.png)








